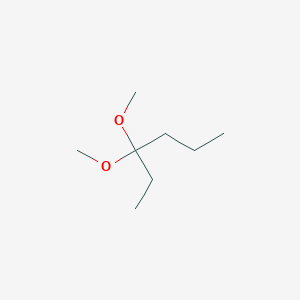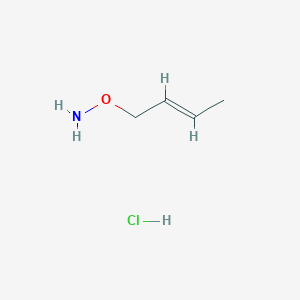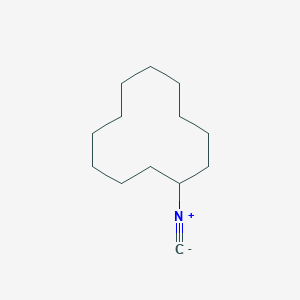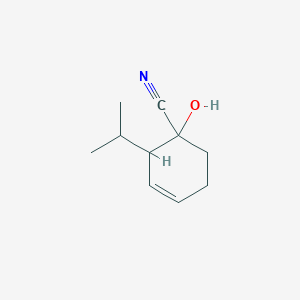
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HIPP, is a chemical compound that has been found to have potential applications in scientific research. HIPP is a cyclic nitrile that is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves the binding of the compound to the active site of the 20S proteasome enzyme. This binding inhibits the activity of the enzyme, leading to the accumulation of intracellular proteins that induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the 20S proteasome enzyme, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been found to induce the expression of certain genes involved in the regulation of apoptosis. Furthermore, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its potency as a proteasome inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the use of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research. One potential application is in the development of new cancer therapies, where the inhibition of proteasome activity can lead to the induction of apoptosis in cancer cells. Additionally, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile may have potential applications in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Further research is needed to fully understand the potential applications of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research.
Synthesemethoden
The synthesis of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multistep process that begins with the reaction of cyclohexanone with sodium methoxide to form 2-methoxycyclohexanone. This intermediate is then reacted with tert-butyl nitrite to form 2-methoxy-3-tert-butoxycarbonyloxy-cyclohexanone. The final step involves the reaction of this intermediate with hydroxylamine-O-sulfonic acid to form 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to be a potent inhibitor of the enzyme 20S proteasome, which is involved in the degradation of intracellular proteins. This inhibition has potential implications in the treatment of certain diseases, such as cancer, where the inhibition of proteasome activity can lead to the accumulation of proteins that induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
115886-67-4 |
|---|---|
Produktname |
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3,5,8-9,12H,4,6H2,1-2H3 |
InChI-Schlüssel |
SKLNCNYFMLAGQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CCCC1(C#N)O |
Kanonische SMILES |
CC(C)C1C=CCCC1(C#N)O |
Synonyme |
3-Cyclohexene-1-carbonitrile,1-hydroxy-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



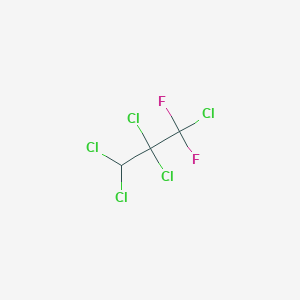
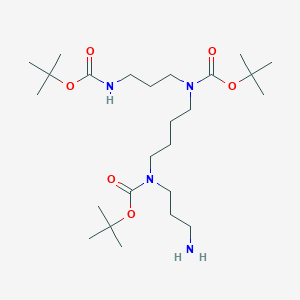
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
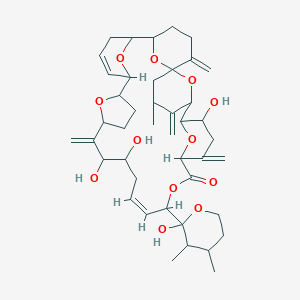
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
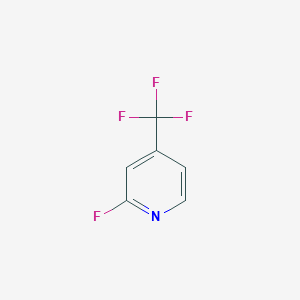
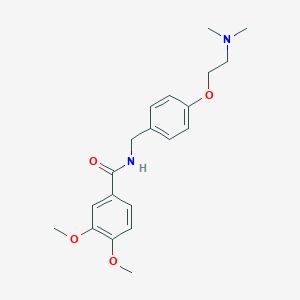
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)


